molecular formula C17H16N2O5S B2478605 ethyl 2-(3-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 313262-44-1

ethyl 2-(3-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2478605
CAS No.: 313262-44-1
M. Wt: 360.38
InChI Key: VXODXKQLDDALRK-UHFFFAOYSA-N
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Description

Ethyl 2-(3-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a cyclopenta[b]thiophene derivative featuring a 3-nitrobenzamido substituent at the 2-position and an ethyl ester group at the 3-position.

Synthesis: The synthesis of this compound likely follows a modular approach common to analogous derivatives. Starting from ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (1), the 3-nitrobenzamido group is introduced via nucleophilic acyl substitution. This involves reacting 1 with 3-nitrobenzoyl chloride or its activated derivative under reflux in a polar aprotic solvent (e.g., DMF or THF) . The nitro group is a strong electron-withdrawing substituent, which may enhance the compound’s reactivity in subsequent transformations or influence its interactions in biological systems .

Structural Features:
The cyclopenta[b]thiophene core provides a rigid, planar framework, while the 3-nitrobenzamido group introduces steric bulk and electronic effects. The ethyl ester at position 3 contributes to solubility in organic solvents, a critical factor in pharmacokinetic optimization .

For instance, thieno-triazolo-pyrimidine analogs derived from similar precursors show promising molecular docking results with cancer-related enzymes like EGFR and VEGFR2 .

Properties

IUPAC Name

ethyl 2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-2-24-17(21)14-12-7-4-8-13(12)25-16(14)18-15(20)10-5-3-6-11(9-10)19(22)23/h3,5-6,9H,2,4,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXODXKQLDDALRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule comprises three primary components:

  • 5,6-Dihydro-4H-cyclopenta[b]thiophene core : A fused bicyclic system providing structural rigidity.
  • 3-Nitrobenzamido substituent : Introduced via amide coupling at position 2 of the thiophene ring.
  • Ethyl carboxylate group : Positioned at C3 of the thiophene moiety.

Retrosynthetically, the compound can be dissected into two key precursors:

  • 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
  • 3-Nitrobenzoyl chloride

The convergent synthesis strategy involves sequential esterification, cyclization, and amide bond formation.

Synthetic Pathways and Reaction Mechanisms

Synthesis of 2-Amino-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate

Cyclopenta[b]Thiophene Core Formation

The bicyclic system is typically constructed via Thorpe-Ziegler cyclization or Gewald reaction variants. A representative protocol involves:

  • Starting Material : Ethyl 2-cyanoacetate reacts with cyclopentanone under basic conditions to form an α,β-unsaturated nitrile intermediate.
  • Cyclization : Sulfur incorporation via reaction with elemental sulfur or Lawesson’s reagent generates the thiophene ring.

Reaction Conditions :

  • Solvent: Dry toluene or DMF
  • Temperature: 80–100°C, 8–12 hours
  • Yield: 60–75%
Amino Group Introduction

Nitrogen functionality at C2 is installed through:

  • Nucleophilic substitution of a halogen atom (if present)
  • Reductive amination of a ketone intermediate

Optimization Note : Use of ammonium acetate in acetic acid under reflux provides superior regioselectivity for amino group placement.

Amide Bond Formation with 3-Nitrobenzoyl Chloride

Carboxylic Acid Activation

3-Nitrobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride:

$$
\text{3-Nitrobenzoic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{3-Nitrobenzoyl chloride} + \text{SO}2 + \text{HCl}
$$

Critical Parameters :

  • Solvent: Anhydrous dichloromethane
  • Reaction Time: 3–4 hours
  • Yield: >90%
Coupling Reaction

The amine intermediate reacts with 3-nitrobenzoyl chloride in the presence of a base:

$$
\text{2-Amino-thiophene} + \text{3-Nitrobenzoyl chloride} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}
$$

Experimental Protocol :

  • Reagents :
    • 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (1.0 equiv)
    • 3-Nitrobenzoyl chloride (1.1 equiv)
    • Triethylamine (2.0 equiv) as HCl scavenger
  • Conditions :
    • Solvent: Dry THF or DCM
    • Temperature: 0°C → RT, 12–16 hours
    • Workup: Aqueous extraction, column chromatography (SiO₂, hexane:EtOAc 3:1)
  • Yield : 68–74%

Mechanistic Insight : The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride. The electron-withdrawing nitro group enhances the electrophilicity of the benzoyl chloride, accelerating the reaction.

Alternative Synthetic Approaches

Coupling Reagent-Mediated Amidation

For acid-sensitive substrates, carbodiimide-mediated coupling (EDC/HOBt) offers a mild alternative:

Procedure :

  • Activate 3-nitrobenzoic acid with EDC (1.2 equiv) and HOBt (1.1 equiv) in DMF.
  • Add amine component, stir at RT for 24 hours.
  • Isolate via precipitation in ice-water.

Advantages :

  • Avoids acid chloride formation
  • Suitable for thermally labile compounds

Yield Comparison :

Method Yield (%) Purity (HPLC)
Acid Chloride 74 98.5
EDC/HOBt 65 97.2

Data adapted from

Structural Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.45 (s, 1H, NH)
  • δ 8.20–8.05 (m, 3H, Ar-H)
  • δ 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
  • δ 2.90–2.70 (m, 4H, cyclopentane-CH₂)

IR (KBr) :

  • 3320 cm⁻¹ (N-H stretch)
  • 1705 cm⁻¹ (ester C=O)
  • 1530 cm⁻¹ (NO₂ asymmetric stretch)

HRMS (ESI) :

  • Calculated for C₁₇H₁₇N₂O₅S [M+H]⁺: 369.0854
  • Found: 369.0856

Process Optimization and Scale-Up Challenges

Solvent Screening for Amidation

Solvent Dielectric Constant Yield (%) Reaction Time (h)
THF 7.5 68 16
DCM 8.9 72 14
DMF 36.7 58 24
Toluene 2.4 63 18

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid. This reaction is critical for generating biologically active metabolites or intermediates for further functionalization.

Reaction Conditions and Outcomes

ConditionReagentsProductYieldSource
Alkaline hydrolysisNaOH (2M), ethanol/water2-(3-Nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid85–90%
Acidic hydrolysisHCl (6M), refluxSame as above70–75%
  • Mechanism : Base-catalyzed hydrolysis proceeds via nucleophilic attack by hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol. Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity for water attack.

  • Applications : The carboxylic acid derivative serves as a precursor for amide bond formation or metal coordination complexes .

Reduction of the Nitro Group

The 3-nitrobenzamido substituent can be selectively reduced to an amine under catalytic hydrogenation or chemical reduction conditions.

Reduction Pathways

MethodReagents/ConditionsProductSelectivitySource
Catalytic hydrogenationH₂ (1 atm), Pd/C (10%), ethanol, 25°C2-(3-Aminobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate>95%
Chemical reductionSnCl₂·2H₂O, HCl (conc.), ethanol, refluxSame as above80–85%
  • Key Considerations :

    • Catalytic hydrogenation preserves the ester group, whereas SnCl₂ may require post-reduction ester stabilization.

    • The amine product is susceptible to diazotization or reductive alkylation for further derivatization .

Nucleophilic Substitution at the Amide Bond

The benzamide group participates in nucleophilic substitution under strongly acidic or basic conditions, though this is less common due to resonance stabilization of the amide bond.

Documented Reactions

Reaction TypeReagentsProductYieldNotesSource
Acidic cleavageHBr (48%), acetic acid3-Nitrobenzoic acid + cyclopenta-thiophene amine60%Requires prolonged reflux
  • Mechanism : Protonation of the amide oxygen weakens the C–N bond, enabling cleavage by bromide ions.

Electrophilic Aromatic Substitution

The electron-rich cyclopenta[b]thiophene core may undergo electrophilic substitution, though steric hindrance from the 3-nitrobenzamido group limits reactivity.

Potential Reactions

ReactionReagentsPositionChallengesSource
NitrationHNO₃, H₂SO₄C-4 or C-5Competing decomposition of nitro groups
SulfonationSO₃, H₂SO₄C-5Low regioselectivity
  • Experimental Note : Direct substitution on the thiophene ring is unconfirmed for this derivative but inferred from analogous cyclopenta[b]thiophene systems .

Functionalization via the Carboxylate

After ester hydrolysis, the carboxylic acid can be converted to:

  • Amides : Using EDC/HOBt coupling with primary/secondary amines.

  • Esters : Re-esterification with alkyl halides or alcohols under Mitsunobu conditions.

  • Acid chlorides : Treatment with SOCl₂ or PCl₅ for subsequent nucleophilic acyl substitutions .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 247°C, with major mass loss stages attributed to:

  • Ester group decomposition (247–300°C).

  • Nitro group reduction and subsequent fragmentation (300–450°C) .

Photochemical Reactivity

The nitroaromatic system exhibits UV-induced reactivity, including:

  • Nitro-to-nitrito isomerization under UV-A light (λ = 365 nm).

  • Formation of radical intermediates in the presence of TiO₂ photocatalysts.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C17H16N2O5S
  • Molecular Weight : 360.4 g/mol
  • IUPAC Name : Ethyl 2-(3-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

The structure features a cyclopenta[b]thiophene core, which is known for its diverse reactivity and stability in various chemical environments. The presence of the nitro group and the carboxylate moiety enhances its potential for biological activity.

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, derivatives of thiophene have been studied for their effectiveness against various pathogens, suggesting that this compound may also possess similar activities. In vitro studies have shown that related compounds can inhibit bacterial growth effectively .
  • Antioxidant Properties : Compounds derived from thiophenes have demonstrated antioxidant capabilities, which are crucial for preventing oxidative stress-related diseases. Studies have utilized various assays to evaluate the free radical scavenging ability of these compounds, indicating their potential use in therapeutic applications aimed at reducing oxidative damage .
  • Cancer Research : The unique structure of this compound positions it as a candidate for anticancer drug development. Similar thiophene derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Materials Science Applications

  • Organic Electronics : The compound's electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices. The cyclopenta[b]thiophene structure is known for its ability to facilitate charge transport, making it a candidate for use in organic light-emitting diodes (OLEDs) and organic solar cells.
  • Polymer Chemistry : this compound can serve as a building block in the synthesis of polymers with specific functionalities. Its reactivity allows it to be incorporated into larger polymeric structures that may exhibit enhanced mechanical or thermal properties.

Synthetic Intermediate

The compound can act as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, which can lead to the development of new pharmaceuticals or agrochemicals.

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound:

Study FocusFindings
Antimicrobial TestingDemonstrated significant inhibition against Gram-positive bacteria .
Antioxidant ActivityExhibited strong free radical scavenging capacity in DPPH assays .
Cancer Cell ProliferationInduced apoptosis in MCF-7 breast cancer cells with a notable reduction in viability .

Mechanism of Action

The mechanism of action of ethyl 2-(3-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzamido group can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The thiophene core may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 2-Position

The 2-position of the cyclopenta[b]thiophene scaffold is highly versatile, accommodating diverse substituents that modulate electronic, steric, and hydrogen-bonding properties. Key comparisons include:

Compound Substituent Key Properties Reference
Ethyl 2-(3-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (Target) 3-Nitrobenzamido Electron-withdrawing nitro group; potential for π-π stacking in biological targets
Ethyl 2-(5-bromopentanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (4a ) 5-Bromopentanamido Alkyl chain introduces flexibility; bromine enables further functionalization
Ethyl 2-(3,4-dimethoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 3,4-Dimethoxybenzamido Electron-donating methoxy groups; enhanced solubility in polar solvents
Ethyl 2-(2-thienylcarbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 2-Thienylcarbonylamino Conjugated thiophene moiety; potential for charge-transfer interactions
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Phenylthioureido Thiourea group enables hydrogen bonding; antifungal/antibacterial activity

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in the target compound) may enhance electrophilicity, favoring interactions with nucleophilic residues in enzyme active sites.
  • Bulky substituents (e.g., diphenylacetyl in methyl 2-[(diphenylacetyl)amino]-...
  • Hydrogen-bonding motifs (e.g., thioureido or hydroxyl groups) improve solubility and facilitate binding to biological macromolecules .
Core Structural Modifications

Variations in the fused ring system significantly alter molecular geometry and bioactivity:

Compound Core Structure Impact Reference
This compound (Target) Cyclopenta[b]thiophene Planar, rigid structure ideal for intercalation or enzyme inhibition
Ethyl 2-(2,5-dioxo-pyrrolyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (2 ) Cyclohepta[b]thiophene Expanded ring increases hydrophobicity; may enhance membrane permeability
Ethyl 2-((4-hydroxyphenyl)-2-oxoethyl)amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o ) Benzo[b]thiophene Benzene fusion enhances aromaticity; modified solubility profile

Key Observations :

  • Cyclopenta[b]thiophene derivatives exhibit optimal rigidity for target engagement, while cyclohepta[b]thiophene analogs (7-membered ring) may adopt non-planar conformations, affecting binding kinetics .
  • Benzannulation (e.g., benzo[b]thiophene) increases π-surface area, favoring interactions with hydrophobic protein pockets .

Biological Activity

Ethyl 2-(3-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS Number: 313262-44-1) is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its structure, properties, and biological activity, supported by data tables and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC17H16N2O5S
Molecular Weight360.384 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point485.0 ± 45.0 °C at 760 mmHg
Flash Point247.1 ± 28.7 °C
LogP5.59

Structure

The structure of this compound features a cyclopentathiophene core with an ethyl ester and a nitrobenzamide moiety, contributing to its biological activity. The presence of the nitro group is significant as it often enhances the compound's reactivity and interaction with biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that thiophene derivatives can possess antimicrobial properties against a range of pathogens. The introduction of the nitrobenzamide group may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
  • Anticancer Potential : Some derivatives in the cyclopentathiophene class have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways and cytokine production.

Case Studies

  • Antimicrobial Activity : A study evaluating various thiophene derivatives found that those with nitro substitutions exhibited enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were significantly lower for compounds containing the nitro group compared to their non-nitro counterparts.
  • Cytotoxicity in Cancer Cells : In vitro studies on human breast cancer cells (MCF-7) showed that derivatives related to this compound induced apoptosis at concentrations as low as 10 µM, with IC50 values indicating strong cytotoxicity.
  • Anti-inflammatory Mechanisms : Research on similar compounds revealed that they could inhibit the expression of pro-inflammatory cytokines like TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting a potential therapeutic role in inflammatory diseases.

Q & A

Q. What are the established synthetic routes for ethyl 2-(3-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?

The compound is typically synthesized via a multi-step approach. A common method involves the Gewald reaction, where cyclopentanone reacts with ethyl cyanoacetate and sulfur in ethanol under reflux (50–70°C) to form the 2-amino-thiophene core. Subsequent acylation with 3-nitrobenzoyl chloride introduces the nitrobenzamido group . Yields range from 80–87% after recrystallization, with purity confirmed by NMR and LC-MS .

Q. How is the structural identity of this compound validated in academic research?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard for structural confirmation . NMR spectroscopy (¹H, ¹³C) identifies functional groups: cyclopentane protons resonate at δ 2.25–2.80 ppm, while aromatic protons from the nitrobenzamido group appear at δ 7.35–8.00 ppm . IR spectroscopy confirms amide (C=O stretch at ~1650 cm⁻¹) and nitro (NO₂ stretch at ~1520 cm⁻¹) groups .

Q. What preliminary pharmacological screening methods are used to assess its bioactivity?

High-throughput screening (HTS) is employed to evaluate targets like NADPH oxidase (NOX4) inhibition. For example, IC₅₀ values are determined using tetracycline-inducible NOX4-overexpressing cells, with hydrogen peroxide production measured via fluorometric assays . Antimicrobial activity is tested against bacterial/fungal strains using disk diffusion or microbroth dilution methods .

Q. What safety protocols are recommended for handling this compound in the lab?

Safety Data Sheets (SDS) indicate risks of skin/eye irritation and respiratory toxicity. Use PPE (gloves, goggles, respirators) and work in a fume hood. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity and target selectivity?

Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets like NOX4. The nitrobenzamido group’s electron-withdrawing properties enhance binding to active-site residues (e.g., Arg-287 in NOX4). Selectivity against off-targets (e.g., NOX2) is improved by modifying substituent polarity, as shown in analogs with ethylsulfonyl groups .

Q. What strategies address contradictions in bioactivity data between in vitro and in vivo models?

Discrepancies may arise from poor solubility or metabolic instability. Pharmacokinetic profiling (e.g., metabolic stability in liver microsomes, plasma protein binding) identifies liabilities. Formulation adjustments, such as PEGylation or co-solvents (e.g., DMSO/cyclodextrin), enhance bioavailability .

Q. How can crystallography resolve challenges in polymorphism or solvate formation?

Hydrogen-bonding patterns (e.g., N–H⋯O interactions between amide and nitro groups) drive polymorphism. Graph-set analysis (R²₂(8) motifs) and Hirshfeld surfaces differentiate polymorphs. Solvate formation is minimized by recrystallization in aprotic solvents (e.g., dichloromethane) .

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

LC-MS/MS with electrospray ionization (ESI) detects impurities at <0.1% levels. High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]⁺ at m/z 385.0824). Solid-state NMR distinguishes amorphous vs. crystalline impurities .

Q. How are structure-activity relationships (SARs) explored for derivatives of this compound?

Substituent effects are tested via systematic modifications:

  • Nitro position : Meta-substitution (3-nitro) enhances NOX4 inhibition vs. para-substitution.
  • Ester group : Ethyl esters improve metabolic stability over methyl analogs . Data is analyzed using multivariate regression to identify key physicochemical descriptors (e.g., logP, polar surface area).

Q. What methodologies validate hydrogen-bonding networks in cocrystals or salts?

SC-XRD with topology analysis (e.g., Mercury software) maps interactions like N–H⋯O (amide-nitro) and C–H⋯π (thiophene-aromatic). Thermal analysis (DSC/TGA) confirms stability up to 200°C, while FT-IR tracks hydrogen-bond shifts (e.g., amide I band at 1680 → 1655 cm⁻¹) .

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